molecular formula C15H16FNO3S B4734151 N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4734151
M. Wt: 309.4 g/mol
InChI Key: XNTSHEBBZZEIQM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a fluorophenyl group attached to a methanesulfonamide moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-2-20-14-9-7-13(8-10-14)17-21(18,19)11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTSHEBBZZEIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-ethoxyaniline with 2-fluorobenzene sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the sulfonamide moiety to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyaniline.

    Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
  • N-(4-ethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide
  • N-(4-ethoxyphenyl)-1-(2-bromophenyl)methanesulfonamide

Comparison: N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide is unique due to the presence of both ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor in certain biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
Reactant of Route 2
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N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide

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